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Compound of Interest

Compound Name: cis-2,6-Dimethyl-2,6-octadiene

Cat. No.: B1623785

SMILES Notation: C/C=C(/C)\CCC=C(C)C[1]

This technical guide provides a comprehensive overview of cis-2,6-Dimethyl-2,6-octadiene, a
monoterpenoid of interest to researchers in various fields, including organic synthesis and
chemical biology. This document details its physicochemical properties, a proposed synthetic
protocol, and its known natural occurrences.

Physicochemical and Spectroscopic Data

cis-2,6-Dimethyl-2,6-octadiene possesses distinct physical and chemical properties that are
crucial for its handling, characterization, and application. A summary of these properties is
presented in the table below.
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Property Value Source
Molecular Formula CioH1s [1112]
Molecular Weight 138.25 g/mol [1][2]
IUPAC Name ((?Z)—Z,6—dimethylocta—2,6— (2]
diene

CAS Number 2492-22-0 [11[2]
Melting Point -69.6 °C (estimated) [2]
Boiling Point 173.7 °C (estimated) [2]
Density 0.7750 g/cms3 [2]

Refractive Index

1.4498

[2]

Isomeric SMILES

CIC=C(/C)\CCC=C(C)C

[1]2]

InChl=1S/C10H18/c1-5-
10(4)8-6-7-

InChl [2]
9(2)3/h5,7H,6,8H2,1-4H3/b10-
5-
MZPDTOMKQCMETI-

InChlKey [2]

YHYXMXQVSA-N

Spectroscopic analysis is essential for the structural elucidation and confirmation of cis-2,6-

Dimethyl-2,6-octadiene. Gas chromatography-mass spectrometry (GC-MS) data indicates a

base peak at m/z 69, which corresponds to the fragmentation of the allylic methyl groups.[2]

Other significant peaks are observed at m/z 41 and 95, resulting from the cleavage of the

hydrocarbon chain.[2] In tH NMR spectra, the olefinic protons resonate in the range of 6 5.2—

5.4 ppm, while the methyl groups adjacent to the double bonds show resonances at 6 1.6-1.8

ppm.[2]

Experimental Protocols: Synthesis of cis-2,6-
Dimethyl-2,6-octadiene
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A plausible and effective method for the stereoselective synthesis of cis-2,6-Dimethyl-2,6-
octadiene is the Wittig reaction. This reaction is renowned for its ability to form carbon-carbon
double bonds with control over the stereochemistry. The use of non-stabilized ylides in the
Wittig reaction generally leads to the formation of Z-alkenes (cis isomers), which is the desired
outcome for this synthesis.

The proposed synthesis involves two main stages: the preparation of the phosphonium ylide
and the subsequent Wittig reaction with a suitable ketone.

Part 1: Preparation of the
Isopropyltriphenylphosphonium Ylide

Materials:

Isopropyltriphenylphosphonium iodide

A strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH)

Anhydrous aprotic solvent (e.qg., tetrahydrofuran (THF) or diethyl ether)

Inert atmosphere (Nitrogen or Argon)
Procedure:

 In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under
an inert atmosphere, suspend isopropyltriphenylphosphonium iodide in the anhydrous
solvent.

e Cool the suspension to 0 °C in an ice bath.

» Slowly add one equivalent of the strong base (e.g., n-BuLi solution) to the stirred
suspension.

o Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation
of the ylide is often indicated by a color change (typically to a deep red or orange).

Part 2: Wittig Reaction with 5-Methyl-2-hexanone

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1623785?utm_src=pdf-body
https://www.benchchem.com/product/b1623785?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Materials:

The freshly prepared isopropyltriphenylphosphonium ylide solution
5-Methyl-2-hexanone
Anhydrous aprotic solvent (as used in Part 1)

Inert atmosphere

Procedure:

Cool the ylide solution to -78 °C using a dry ice/acetone bath.

Slowly add a solution of 5-methyl-2-hexanone (1 equivalent) in the anhydrous solvent to the
ylide solution via a syringe or dropping funnel.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and stir overnight.

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium
chloride (NHa4Cl).

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable
organic solvent (e.qg., diethyl ether or pentane).

Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSOa), filter, and concentrate the
solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by column chromatography on silica gel using a non-polar
eluent (e.g., hexanes) to yield pure cis-2,6-Dimethyl-2,6-octadiene. The by-product,
triphenylphosphine oxide, is more polar and will be separated during chromatography.

Natural Occurrence and Biosynthesis
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cis-2,6-Dimethyl-2,6-octadiene is a naturally occurring compound found in the essential oils
of several plants. It has been identified in Camellia sinensis (the tea plant), Magnolia sieboldii,
and Zingiber officinale (ginger).[2] It is also a minor component of geranium oil, where it
contributes to the overall aromatic profile.[2]

The biosynthesis of this monoterpenoid proceeds via the mevalonate pathway.[2] The key
precursor, geranyl pyrophosphate, undergoes isomerization and subsequent elimination
reactions to form the characteristic conjugated diene system of cis-2,6-Dimethyl-2,6-
octadiene.[2]

Applications in Drug Development

While direct applications of cis-2,6-Dimethyl-2,6-octadiene in drug development are not
extensively documented, related structures and derivatives have shown biological activity. For
instance, derivatives of 3,7-dimethyl-2,6-octadienamide have been synthesized and shown to
exhibit fungicidal activities against pathogens such as Rhizoctonia solani. Some of these amide
derivatives displayed significant inhibition rates at a concentration of 50 pg/mL. Furthermore, a
compound containing a 3,7-dimethyl-2,6-octadienyl moiety has demonstrated antitumor activity
in a mouse hepatocellular carcinoma cell line. This suggests that the dimethyloctadiene
scaffold could be a valuable starting point for the development of new therapeutic agents.

Visualizations
Synthetic Workflow of cis-2,6-Dimethyl-2,6-octadiene via
Wittig Reaction
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Part 1: Ylide Preparation
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Caption: Synthetic workflow for cis-2,6-Dimethyl-2,6-octadiene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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octadiene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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